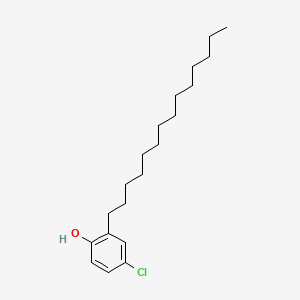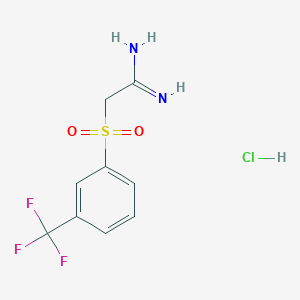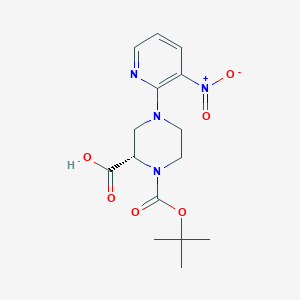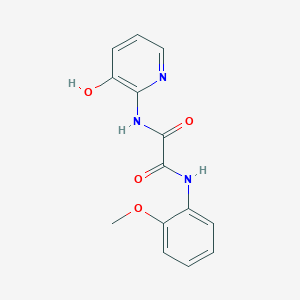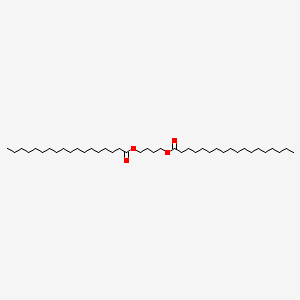
Tetramethylene distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylene distearate, also known by its IUPAC name 4-octadecanoyloxybutyl octadecanoate, is a chemical compound with the molecular formula C₄₀H₇₈O₄ and a molecular weight of 623.04 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and 1,4-butanediol. This compound is primarily used in industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylene distearate is synthesized through the esterification reaction between stearic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylene distearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and 1,4-butanediol.
Oxidation: Under oxidative conditions, the ester bonds in this compound can be cleaved to form carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Hydrolysis: Stearic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Tetramethylene distearate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mecanismo De Acción
The mechanism of action of tetramethylene distearate primarily involves its role as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and biocompatibility. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .
Comparación Con Compuestos Similares
Tetramethylene dipalmitate: Similar structure but derived from palmitic acid instead of stearic acid.
Tetramethylene dioleate: Derived from oleic acid, featuring unsaturated fatty acid chains.
Tetramethylene dibehenate: Derived from behenic acid, featuring longer fatty acid chains.
Uniqueness: Tetramethylene distearate is unique due to its specific fatty acid composition (stearic acid) and its applications in various fields. Its biocompatibility and biodegradability make it particularly valuable in medical and biological research .
Propiedades
Número CAS |
33587-21-2 |
|---|---|
Fórmula molecular |
C40H78O4 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
4-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39(41)43-37-33-34-38-44-40(42)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
SCSIKTWVGSGLCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)


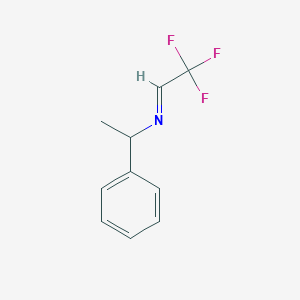
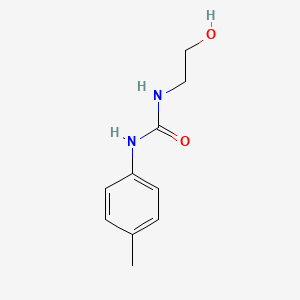
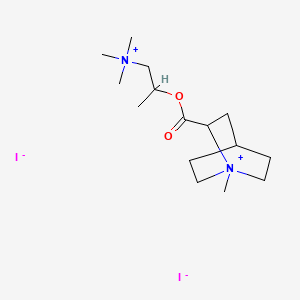
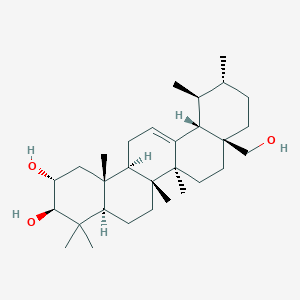
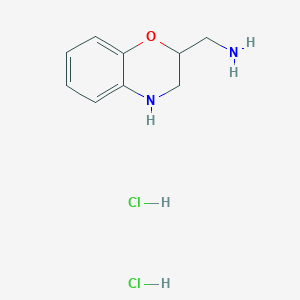
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
